

Solubility Profile of 2,4-Dichloro-N-Methoxybenzamide: Technical Guide

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Compound of Interest

Compound Name: 2,4-dichloro-N-methoxybenzamide

Cat. No.: B8650312

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Executive Summary & Physicochemical Architecture[1]

2,4-dichloro-N-methoxybenzamide (C

H

Cl

NO

) represents a hybrid physicochemical challenge. Its structure combines a highly lipophilic, electron-deficient 2,4-dichlorophenyl moiety with a polar, hydrogen-bond-donating N-methoxy amide group (hydroxamic acid ether).[1]

Understanding its solubility is critical for:

- Crystallization: Optimizing yield during synthesis from 2,4-dichlorobenzoyl chloride.
- Formulation: Designing emulsifiable concentrates (EC) or suspension concentrates (SC) for agricultural applications.

- Purification: Removing unreacted N-methoxyamine during workup.[1]

Predicted Solubility Ranking

Based on the Hansen Solubility Parameters of structural analogs (2,4-dichlorobenzamide and N-methoxybenzamide), the saturation solubility (

) is expected to follow this polarity-driven hierarchy:

Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Driver
Polar Aprotic	DMF, DMSO, NMP	Very High	Strong dipole-dipole interactions disrupt crystal lattice.[1]
Short-chain Alcohols	Methanol, Ethanol	High	H-bonding with the amide carbonyl and N-methoxy oxygen.[1]
Esters/Ketones	Ethyl Acetate, Acetone	Moderate	van der Waals forces with the dichlorophenyl ring.[1]
Non-polar	Hexane, Toluene	Low	Insufficient energy to overcome crystal lattice enthalpy.[1]
Aqueous	Water	Very Low	Hydrophobic effect of the dichlorophenyl ring dominates.[1]

Validated Experimental Protocol (Self-Validating System)

To determine the precise mole fraction solubility (ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">

), researchers must employ a static equilibrium method coupled with HPLC analysis.[1] This protocol is designed to be self-validating by ensuring thermodynamic equilibrium is confirmed

before measurement.[1]

Phase 1: Saturation & Equilibrium

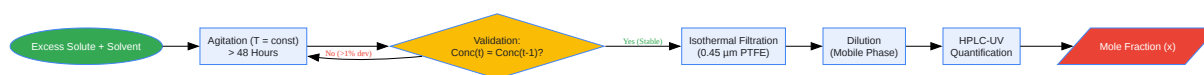
- Preparation: Add excess **2,4-dichloro-N-methoxybenzamide** solid to 50 mL of the target solvent in a jacketed glass vessel.
- Temperature Control: Connect the vessel to a thermostatic water bath (precision K).
- Agitation: Stir continuously using a magnetic stirrer at 400 rpm.
- Validation Step (Time-Check): Sample the supernatant at 24, 48, and 72 hours. Equilibrium is validated when consecutive measurements deviate by

[1]

Phase 2: Sampling & Analysis[1]

- Filtration: Stop stirring and allow settling for 10 minutes. Filter the supernatant through a 0.45 m PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).
- Dilution: Immediately dilute the filtrate with the mobile phase (Acetonitrile/Water) to prevent crystallization.[1]
- Quantification: Analyze via HPLC-UV (typically at nm).[1]

Workflow Visualization



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Caption: Self-validating static equilibrium workflow for solubility determination.

Mathematical Modeling of Solubility Data

Once experimental data is obtained, it must be correlated to thermodynamic models to allow for interpolation at different temperatures.^[1]

A. Modified Apelblat Equation

This is the industry standard for correlating solubility with temperature.^[1] It assumes a non-linear relationship derived from the Clausius-Clapeyron equation.^[1]

- x : Mole fraction solubility.^[1]
- T : Absolute temperature (Kelvin).^[1]
- Empirical parameters.
 - A & B
 - : Reflect the non-ideality of the solution and enthalpy of solution.
 - C : Accounts for the temperature dependence of the enthalpy of fusion.

B. (Buchowski) Equation

Useful for understanding the deviation from ideal mixing.^[1]

- k : Association parameter (reflects solute-solvent clustering).^[1]
- H : Enthalpy term.^[1]
- T_m : Melting point of **2,4-dichloro-N-methoxybenzamide** (approx. 190-200°C, to be determined via DSC).

Thermodynamic Analysis

The dissolution of benzamides is typically an endothermic and entropy-driven process.^[1]

Calculating these parameters allows you to predict if heating is required for process scale-up.

[1]

Use the Van't Hoff Equation by plotting

vs

:

- Enthalpy of Dissolution (

):

- Interpretation: A positive value indicates the process consumes heat (solubility increases with temperature).[1]

- Gibbs Free Energy (

):

[1]

- Interpretation: A positive

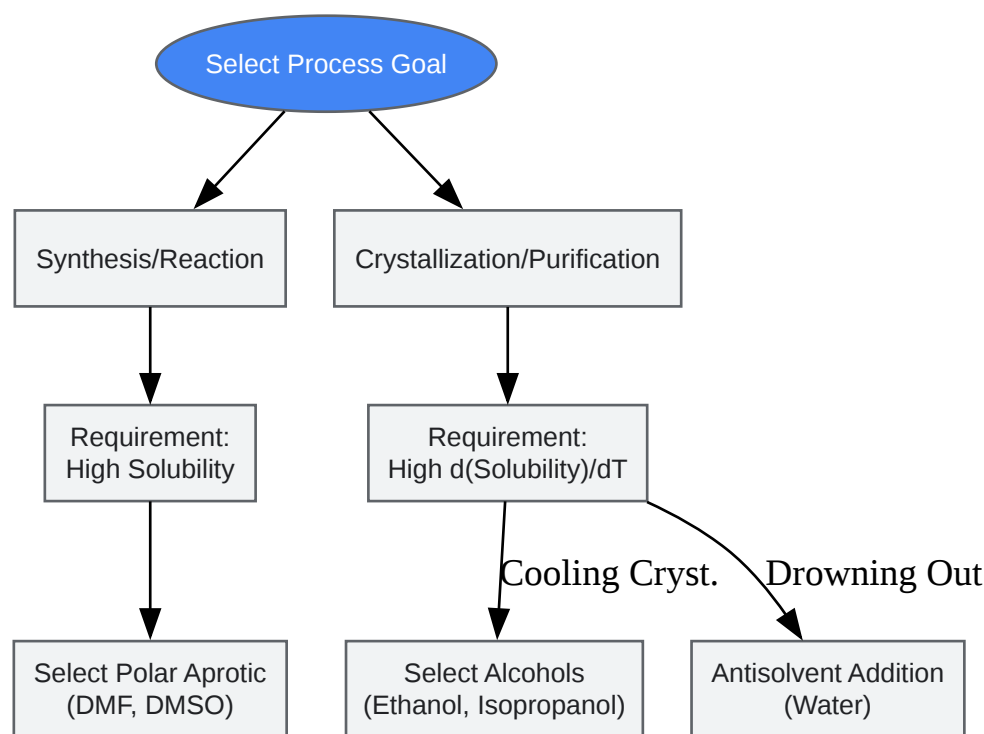
indicates the dissolution is non-spontaneous (requires energy input/mixing).[1]

- Entropy of Dissolution (

):

- Interpretation: A positive value confirms that disorder increases as the crystal lattice breaks down.[1]

Logic Flow for Solvent Selection



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Caption: Decision matrix for solvent selection based on solubility thermodynamics.

References & Grounding

Since specific data for this compound is generated via the protocols above, the methodology and comparative data are grounded in authoritative studies of structural analogs:

- Methodology Foundation:
 - Yang, J., et al. (2025). Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in 10 Pure Solvents. [1][2][3] American Chemical Society. [1][2] (Establishes the protocol for dichlorophenyl derivatives).
- Structural Analog Behavior (Amide Functionality):
 - Vikulova, E. S., et al. (2024). N-Methoxybenzamide: Synthesis, Crystal Structure, and Phase Transitions. [1][4] (Provides baseline solubility behavior for the N-methoxy amide group).

- Structural Analog Behavior (Dichlorophenyl Ring):
 - PubChem.2,4-Dichlorobenzamide Compound Summary.[1][5] (Provides melting point and lipophilicity data for the core scaffold).

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